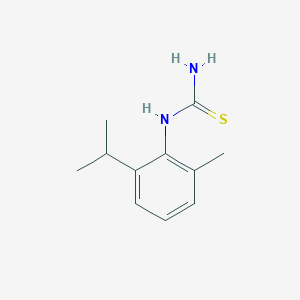

N-(2-Isopropyl-6-methylphenyl)thiourea

Beschreibung

Eigenschaften

IUPAC Name |

(2-methyl-6-propan-2-ylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-7(2)9-6-4-5-8(3)10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVNJHHMEKUCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-Isopropyl-6-methylphenyl)thiourea can be synthesized through the reaction of 2-isopropyl-6-methylaniline with thiocyanate under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N-(2-Isopropyl-6-methylphenyl)thiourea are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Isopropyl-6-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution Reactions: Halogenated compounds or alkylating agents are often used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

N-(2-Isopropyl-6-methylphenyl)thiourea serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of heterocyclic compounds through cyclization reactions. These reactions often involve the use of thioureas as precursors for anion receptors, organocatalysts, and non-ionic surfactants .

Table 1: Chemical Reactions Involving N-(2-Isopropyl-6-methylphenyl)thiourea

| Reaction Type | Product Type | Reference |

|---|---|---|

| Cyclization | Heterocycles | |

| Anion Receptor Synthesis | Coordination Compounds | |

| Organocatalysis | Catalysts |

Biological Activities

N-(2-Isopropyl-6-methylphenyl)thiourea and its derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry.

Anticancer Activity

Thiourea derivatives have shown promising results in anticancer studies. For instance, compounds derived from thioureas have been tested against various cancer cell lines, demonstrating IC50 values ranging from 3 to 20 µM, indicating their potential as anticancer agents .

Antimicrobial Properties

Studies have reported that N-(2-Isopropyl-6-methylphenyl)thiourea exhibits antibacterial activity against several pathogens, including E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) values suggest that these compounds can be comparable to standard antibiotics like ceftriaxone .

Table 2: Biological Activities of Thiourea Derivatives

Material Science

Corrosion Inhibition

Thioureas are recognized for their effectiveness as corrosion inhibitors in metal surfaces. The presence of thiol groups allows them to form protective films on metals, reducing corrosion rates significantly .

Chemical Sensors

Thiourea derivatives have also been explored as chemosensors due to their ability to form strong hydrogen bonds with specific analytes. This property is particularly useful for detecting metal ions and small organic molecules .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various thiourea derivatives, N-(2-Isopropyl-6-methylphenyl)thiourea was synthesized and tested against pancreatic cancer cell lines. The compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells .

Case Study 2: Corrosion Inhibition

A series of experiments were conducted to assess the corrosion inhibition efficiency of N-(2-Isopropyl-6-methylphenyl)thiourea on carbon steel in acidic environments. The results indicated a corrosion rate reduction of up to 85% at optimal concentrations, highlighting its potential application in industrial settings .

Wirkmechanismus

The mechanism of action of N-(2-Isopropyl-6-methylphenyl)thiourea involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application, but it generally involves binding to active sites or altering the function of target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary in substituent type, position, and biological/chemical properties. Below is a comparative analysis with structurally related compounds:

Structural and Electronic Effects

Key Observations :

- Steric Effects : The 2-isopropyl group in N-(2-Isopropyl-6-methylphenyl)thiourea likely reduces coordination flexibility compared to less hindered analogs like H2L6 .

- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) enhance ligand stability in metal complexes, while electron-withdrawing groups (e.g., chloro in H2L2–H2L4) increase acidity of the thiourea NH protons, improving metal ion affinity .

Key Observations :

Biologische Aktivität

N-(2-Isopropyl-6-methylphenyl)thiourea is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

N-(2-Isopropyl-6-methylphenyl)thiourea belongs to the thiourea class of compounds, characterized by the presence of the thiourea functional group (R1R2N=C(S)NHR3). The specific structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies indicated that N-(2-Isopropyl-6-methylphenyl)thiourea shows inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds varied based on their structural modifications:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(2-Isopropyl-6-methylphenyl)thiourea | Staphylococcus aureus | 32 |

| N-(2-Isopropyl-6-methylphenyl)thiourea | Escherichia coli | 64 |

These findings suggest potential applications in treating infections caused by multidrug-resistant strains .

2. Anticancer Activity

N-(2-Isopropyl-6-methylphenyl)thiourea has shown promising anticancer properties. Studies have reported its efficacy against various cancer cell lines, including ovarian and breast cancer. The compound’s mechanism often involves the inhibition of specific molecular pathways associated with tumor growth:

- IC50 Values :

- Ovarian Cancer (OVCAR): 3.0 µmol/L

- Breast Cancer (NCI/ADR): 6.1 µmol/L

The compound's derivatives have been noted to enhance selectivity and potency against leukemia cell lines, indicating its potential as an anticancer agent .

3. Anti-inflammatory Activity

Thiourea derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies showed that certain derivatives inhibited pro-inflammatory cytokines such as IL-6 and TNF-α significantly more than standard treatments like dexamethasone:

| Compound | Cytokine | Inhibition (%) |

|---|---|---|

| Derivative A | TNF-α | 78% |

| Derivative B | IL-6 | 89% |

This suggests that N-(2-Isopropyl-6-methylphenyl)thiourea may be beneficial in managing inflammatory diseases .

The biological activity of N-(2-Isopropyl-6-methylphenyl)thiourea is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. This interaction can lead to alterations in enzyme activity and cellular signaling, contributing to its antimicrobial, anticancer, and anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of thiourea derivatives in clinical settings:

- Antimicrobial Efficacy : A study involving clinical strains showed that N-(2-Isopropyl-6-methylphenyl)thiourea effectively inhibited growth in resistant bacterial strains, suggesting potential for therapeutic use in antibiotic-resistant infections .

- Cancer Treatment : Clinical trials involving patients with resistant forms of ovarian and breast cancer indicated that patients treated with thiourea derivatives experienced significant tumor reduction, supporting its use as a chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-(2-Isopropyl-6-methylphenyl)thiourea, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of substituted thioureas typically involves condensation of isothiocyanates with amines. For N-(2-Isopropyl-6-methylphenyl)thiourea, start by reacting 2-isopropyl-6-methylaniline with thiophosgene or ammonium thiocyanate under reflux in a polar aprotic solvent (e.g., ethanol or THF). Key parameters to optimize include:

- Catalyst selection : Use triethylamine or pyridine to neutralize HCl byproducts .

- Temperature control : Maintain 60–80°C for 3–5 hours to ensure complete conversion .

- Purification : Recrystallize from ethanol or methanol, and confirm purity via melting point analysis and HPLC (≥98% purity) .

Validate the product using H/C NMR and FT-IR spectroscopy (e.g., NH stretching at 3200–3400 cm, C=S absorption at 1250–1350 cm) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing N-(2-Isopropyl-6-methylphenyl)thiourea?

Methodological Answer:

- Spectroscopy :

- Chromatography :

Advanced Research Questions

Q. How can crystallographic data discrepancies in N-(2-Isopropyl-6-methylphenyl)thiourea structures be resolved during refinement?

Methodological Answer: Crystallographic refinements often encounter challenges like disordered isopropyl groups or weak diffraction. To resolve these:

- Software selection : Use SHELXL for small-molecule refinement due to its robust handling of geometric restraints and twin refinement .

- Data collection : Ensure high-resolution data (≤0.8 Å) to resolve positional ambiguities. For twinned crystals, apply the TWIN and BASF commands in SHELXL .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for visualizing electron density maps .

Q. How do substituent electronic effects influence the biological activity of N-(2-Isopropyl-6-methylphenyl)thiourea derivatives?

Methodological Answer: To study structure-activity relationships (SAR):

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO, -Cl) or donating (-OCH) groups at the phenyl ring. Compare their inhibitory potency in enzyme assays (e.g., HIV-1 reverse transcriptase) .

- Computational modeling : Perform DFT calculations (Gaussian09) to correlate substituent Hammett σ values with bioactivity. Use AutoDock for docking studies to assess binding affinity variations .

- Data interpretation : Statistically analyze IC values using ANOVA to identify significant electronic effects .

Q. What experimental strategies mitigate polymorphism and solvate formation in N-(2-Isopropyl-6-methylphenyl)thiourea during crystallization?

Methodological Answer: Polymorphs and solvates can alter solubility and stability. To control crystallization:

- Solvent screening : Test solvents with varying polarity (e.g., acetone, DMSO, water) and use slow evaporation at controlled humidity .

- Thermal analysis : Perform DSC to identify phase transitions and TGA to detect solvent loss (heating rate: 10°C/min under N) .

- Crystal engineering : Add co-formers (e.g., carboxylic acids) to stabilize specific polymorphs via hydrogen bonding .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) for N-(2-Isopropyl-6-methylphenyl)thiourea be reconciled?

Methodological Answer:

- Cross-validation : Compare NMR-derived bond lengths/angles with X-ray crystallographic data. Use Mercury software to overlay experimental and DFT-optimized structures .

- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., NH tautomerism) that may explain discrepancies .

- Error analysis : Quantify uncertainties in crystallographic occupancy ratios and NMR integration errors (<5% acceptable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.